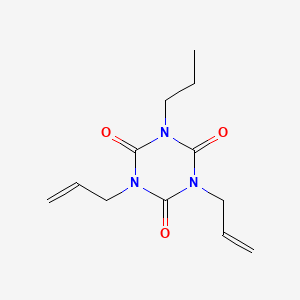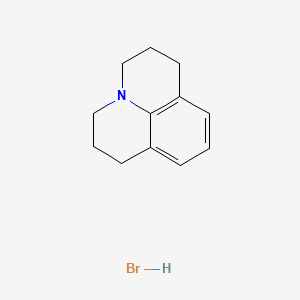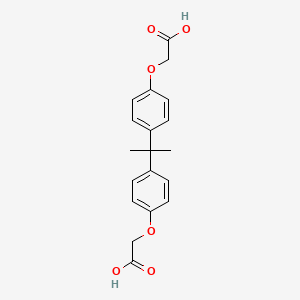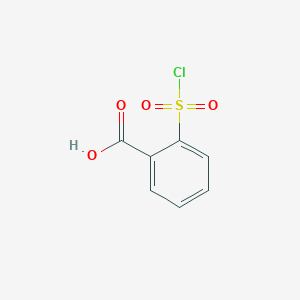
2-(Chlorosulfonyl)benzoic acid
Übersicht
Beschreibung
2-(Chlorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H5ClO4S . It has a molecular weight of 220.63 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-(Chlorosulfonyl)benzoic acid is1S/C7H5ClO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
2-(Chlorosulfonyl)benzoic acid is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Scientific Field : Materials Science
- Application Summary : “2-(Chlorosulfonyl)benzoic acid” derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application : The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
Preparation of Polymer Bound Transfer Hydrogenation Catalyst
- Scientific Field : Polymer Chemistry
- Application Summary : “2-(Chlorosulfonyl)benzoic acid” derivatives have been used in the preparation of polymer bound transfer hydrogenation catalyst .
- Methods of Application : The specific methods of application and experimental procedures would depend on the type of polymer and the specific reaction conditions. Typically, this would involve the reaction of the “2-(Chlorosulfonyl)benzoic acid” derivative with the polymer under suitable conditions to form the bound catalyst .
- Results : The results would depend on the specific reaction conditions and the type of polymer used. The bound catalyst can be used for transfer hydrogenation reactions .
Sulfonation of γ-Cyclodextrin
- Scientific Field : Organic Chemistry
- Application Summary : “2-(Chlorosulfonyl)benzoic acid” derivatives have been used as a reagent in the sulfonation of γ-cyclodextrin .
- Methods of Application : The sulfonation of γ-cyclodextrin typically involves the reaction of the “2-(Chlorosulfonyl)benzoic acid” derivative with γ-cyclodextrin under suitable conditions .
- Results : The results would depend on the specific reaction conditions. The sulfonated γ-cyclodextrin can have various applications, such as in the preparation of cyclodextrin-based materials .
Synthesis of Novel Anthranilic Acid Class of PPARδ Partial Agonists
- Scientific Field : Medicinal Chemistry
- Application Summary : “2-(Chlorosulfonyl)benzoic acid” derivatives have been used in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
- Methods of Application : The specific methods of application and experimental procedures would depend on the type of anthranilic acid derivative being synthesized and the specific reaction conditions. Typically, this would involve the reaction of the “2-(Chlorosulfonyl)benzoic acid” derivative with other reagents under suitable conditions to form the anthranilic acid derivative .
- Results : The results would depend on the specific reaction conditions and the type of anthranilic acid derivative synthesized. The synthesized anthranilic acid derivatives can have various applications, such as in the development of new drugs .
Safety And Hazards
2-(Chlorosulfonyl)benzoic acid is classified as hazardous. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statement is H314, indicating that it causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWICZHXYMHBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560745 | |
| Record name | 2-(Chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chlorosulfonyl)benzoic acid | |
CAS RN |
63914-81-8 | |
| Record name | 2-(Chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



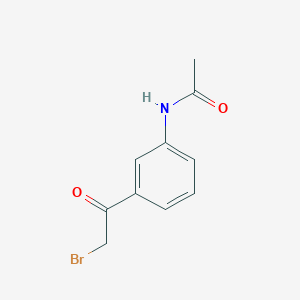
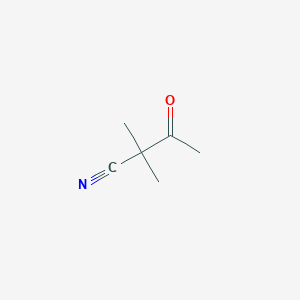



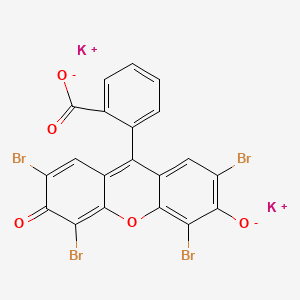

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine](/img/structure/B1590688.png)
